1-(Dimethylamino)cyclobutanecarbonitrile
Overview
Description
1-Dimethylamino-cyclobutanecarbonitrile is an organic compound with the molecular formula C7H12N2 It is a derivative of cyclobutanecarbonitrile, where a dimethylamino group is attached to the cyclobutane ring
Preparation Methods
1-Dimethylamino-cyclobutanecarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of cyclobutanone with dimethylamine hydrochloride and potassium cyanide. The reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions . Another method involves the reduction of the corresponding nitrile using lithium aluminium tetrahydride in tetrahydrofuran at 40-50°C for one hour .
Chemical Reactions Analysis
1-Dimethylamino-cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Scientific Research Applications
1-Dimethylamino-cyclobutanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Dimethylamino-cyclobutanecarbonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
1-Dimethylamino-cyclobutanecarbonitrile can be compared with other similar compounds, such as:
Cyclobutanecarbonitrile: The parent compound without the dimethylamino group.
1-Dimethylamino-cyclopentanecarbonitrile: A similar compound with a five-membered ring instead of a four-membered ring.
1-Dimethylamino-cyclohexanecarbonitrile:
Properties
IUPAC Name |
1-(dimethylamino)cyclobutane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-9(2)7(6-8)4-3-5-7/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEAKIPYKTYAIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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